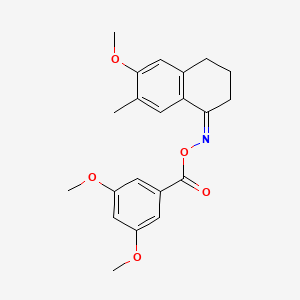
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime
Übersicht
Beschreibung
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime, also known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. The compound was first synthesized in 1996 by John W. Huffman, a chemist at Clemson University. Since then, JWH-250 has been used to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which activates the endocannabinoid system. This system is responsible for regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood. The activation of the endocannabinoid system by 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to have a wide range of biochemical and physiological effects on the body. The compound has been shown to reduce pain and inflammation, stimulate appetite, and improve mood. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has also been shown to have neuroprotective properties, which may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has several advantages for use in lab experiments. The compound is stable and easy to synthesize, which makes it a cost-effective option for researchers. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime also has a high affinity for the CB1 and CB2 receptors, which makes it a potent agonist for studying the endocannabinoid system. However, 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has several limitations for use in lab experiments. The compound has a short half-life and is rapidly metabolized by the body, which makes it difficult to study its long-term effects. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime also has a high potential for abuse and dependence, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime. One area of interest is the development of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime analogs with improved pharmacological properties. These analogs could be used to study the endocannabinoid system and its effects on the body with greater specificity and potency. Another area of interest is the use of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the safety and efficacy of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime for these applications.
Wissenschaftliche Forschungsanwendungen
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for the psychoactive effects of cannabinoids. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has also been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
[(Z)-(6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-8-18-14(11-20(13)26-4)6-5-7-19(18)22-27-21(23)15-9-16(24-2)12-17(10-15)25-3/h8-12H,5-7H2,1-4H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQAKUBNFTXNFO-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)OC)OC)C=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=CC(=C3)OC)OC)C=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909685.png)
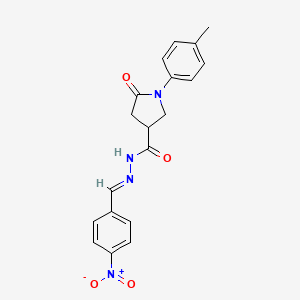
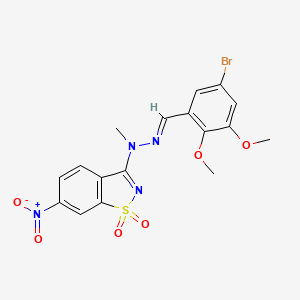

![2-{[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]thio}-N-phenylacetamide](/img/structure/B3909710.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3909719.png)

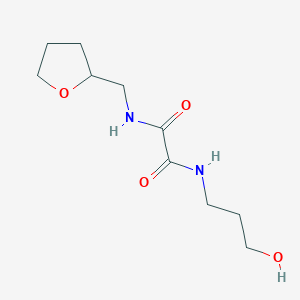
![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)
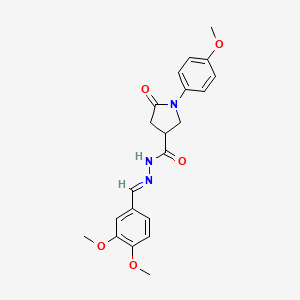
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)
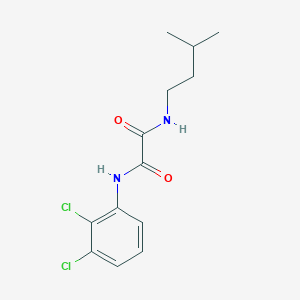
![2-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B3909773.png)